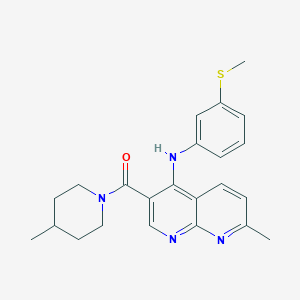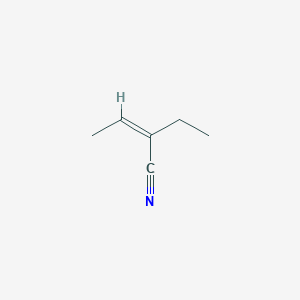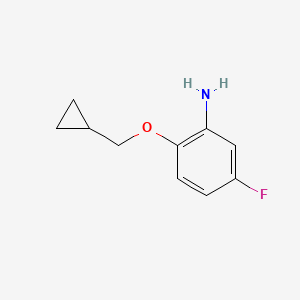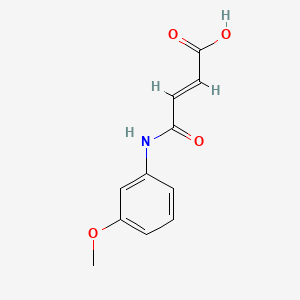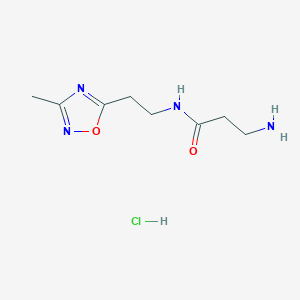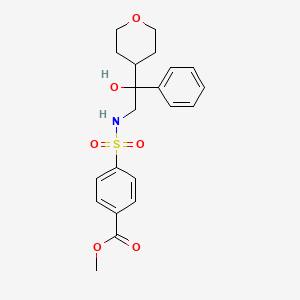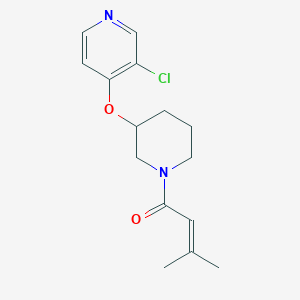
(4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine” is a chemical compound with the CAS Number: 1335304-50-1 . It has a molecular weight of 266.17 and its IUPAC name is "(4-chloro-2-methylphenyl) (4-chlorophenyl)methanamine" .
Molecular Structure Analysis
The InChI code for “(4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine” is1S/C14H13Cl2N/c1-9-8-12(16)6-7-13(9)14(17)10-2-4-11(15)5-3-10/h2-8,14H,17H2,1H3 . This indicates the presence of 14 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom in the molecule. Physical And Chemical Properties Analysis
“(4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine” is an oil at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
(4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine and related compounds have been the focus of various synthesis and characterization studies. For example, a compound with a similar structure, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, was synthesized using a polyphosphoric acid condensation route and characterized by various spectroscopic techniques (Shimoga et al., 2018). Similarly, the crystal structures of two imidazole-4-imines, closely related to the compound , were analyzed, highlighting the importance of weak intermolecular interactions in crystal packing (Skrzypiec et al., 2012).
Metabolic Studies
Metabolism of related compounds has been examined in various studies. For instance, the metabolites of chlorphenoxamine, which shares structural similarities, were identified in human urine, providing insights into the biotransformation of such compounds (Goenechea et al., 1987).
Catalytic and Chemical Applications
Compounds similar to (4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine have been utilized in catalysis. For instance, (4-Phenylquinazolin-2-yl)methanamine was synthesized and used in the formation of ruthenium(II) complexes, which showed high effectiveness in transfer hydrogenation reactions (Karabuğa et al., 2015).
Computational Studies
Computational methods have been applied to understand the reaction mechanisms involving similar compounds. A study investigated the reaction mechanisms of diphenylamine and diethyl 2-phenylmalonate, providing valuable insights into these types of reactions (Zhou & Li, 2019).
Docking Studies
Docking studies are essential for understanding how these compounds interact at the molecular level. N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a compound with a structure akin to the one , was synthesized and subjected to docking studies, revealing potential applications in drug design (Bommeraa et al., 2019).
Photophysical Properties
Studies have also explored the photophysical properties of related compounds. For example, a series of luminescent platinum(II) complexes, which include derivatives of (4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine, were synthesized to examine their luminescent properties (Lai et al., 1999).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Wirkmechanismus
Target of Action
The primary targets of (4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine are currently unknown. This compound is a relatively new chemical entity and research into its biological activity is ongoing .
Biochemical Pathways
The biochemical pathways affected by (4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine are currently unknown
Result of Action
The molecular and cellular effects of (4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine’s action are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (4-Chloro-2-methylphenyl)(4-chlorophenyl)methanamine is currently unknown Factors such as temperature, pH, and the presence of other molecules could potentially affect the activity of this compound
Eigenschaften
IUPAC Name |
(4-chloro-2-methylphenyl)-(4-chlorophenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N/c1-9-8-12(16)6-7-13(9)14(17)10-2-4-11(15)5-3-10/h2-8,14H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSZVZWWIPUDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(C2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

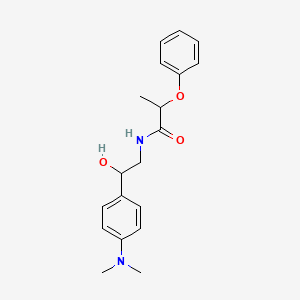


![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(1,2,4-triazol-1-yl)methanone](/img/structure/B2705571.png)
